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GM1a Ganglioside sugar

Cat. No.: B1164168
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Description

Overview of Glycosphingolipids and Gangliosides in Mammalian Physiology

Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate-rich head group. mdpi.com These molecules are integral components of the cell membranes in eukaryotic cells, where they play crucial roles in cell-cell signaling, signal transduction, and cell recognition. mdpi.com GSLs are particularly abundant in the nervous system and are classified into different series based on their neutral sugar core sequences, with the ganglio-, globo-, and neolacto-series being the most prominent in vertebrates. nih.gov

Gangliosides are a specific type of GSL that contain one or more sialic acid residues, which are derivatives of neuraminic acid. wikipedia.org This sialic acid component imparts a net negative charge to the ganglioside head groups at physiological pH. wikipedia.org Found on the surface of all vertebrate cells, gangliosides are most concentrated in the nervous system, where they can constitute up to 10% of the total lipid mass in the brain. nih.govtrbchemedica.com They are key players in various physiological processes, including neuronal protection, cell differentiation, and apoptosis. trbchemedica.com The major gangliosides in the human brain are GM1, GD1a, GD1b, and GT1b, which together account for over 97% of all gangliosides. nih.gov

The Unique Academic Significance of GM1a Ganglioside in Neurological Contexts

The monosialotetrahexosylganglioside GM1a holds particular significance in neuroscience due to its multifaceted roles in neuronal function, development, and pathology. trbchemedica.commdpi.com It is one of the most abundant gangliosides in the adult central nervous system (CNS), making up 10–20% of the total ganglioside content. nih.gov Research has highlighted GM1a's involvement in critical neurological processes such as:

Neuronal Differentiation and Neuritogenesis : GM1a has been shown to promote neurite outgrowth and is considered a marker for neuronal differentiation. nih.govnih.govmdpi.com It plays a role in processes like axon growth and synaptogenesis. nih.govnih.gov

Neuroprotection and Neurorestoration : Studies have demonstrated the neuroprotective and neurotrophic properties of GM1a. trbchemedica.commdpi.com It is believed to support neuronal health by modulating neurotrophic factor signaling and maintaining membrane integrity. mdpi.com

Signal Transduction : GM1a is involved in modulating cell signal transduction events. wikipedia.org It can interact with and regulate the activity of various membrane proteins, including receptors for neurotrophic factors like Nerve Growth Factor (NGF). mdpi.com

Role in Neurodegenerative Diseases : Alterations in GM1a levels and distribution have been linked to several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. mdpi.comnih.gov For instance, a decrease in GM1a content is observed during aging and in Parkinson's disease, which may contribute to neuronal vulnerability. mdpi.com In Alzheimer's disease, GM1a is thought to play a role in the aggregation of amyloid-β peptides. mdpi.com

The ability of exogenous GM1a to influence neuronal responses and its association with brain plasticity have made it a subject of extensive research. nih.gov

Distribution and Localization of GM1a Ganglioside in Cellular Compartments

Plasma Membrane Enrichment and Lipid Raft Association

GM1a ganglioside is predominantly found in the plasma membrane of cells, with its ceramide portion embedded in the lipid bilayer and the oligosaccharide chain extending into the extracellular space. wikipedia.orgnih.gov It is particularly enriched in specialized microdomains of the plasma membrane known as lipid rafts. wikipedia.orgnih.govfrontiersin.org These rafts are dynamic assemblies of cholesterol, sphingolipids (including GSLs), and specific proteins. nih.govresearchgate.net

The association of GM1a with lipid rafts is crucial for many of its biological functions. mdpi.com This localization facilitates its interaction with various membrane proteins, such as receptors and ion channels, thereby modulating their activity and downstream signaling pathways. frontiersin.org For example, the co-localization of GM1a with the TrkA receptor in lipid rafts is considered necessary for NGF-dependent signaling. nih.govnih.gov The structure of GM1a itself is thought to reduce the fluidity of the plasma membrane, contributing to its retention and enrichment within these raft domains. mdpi.com

The following table summarizes the key features of GM1a's association with the plasma membrane and lipid rafts:

FeatureDescriptionSupporting References
Primary Location Outer leaflet of the plasma membrane wikipedia.org, researchgate.net, nih.gov
Microdomain Association Concentrated in lipid rafts nih.gov, wikipedia.org, frontiersin.org, mdpi.com
Functional Implication Modulates membrane protein and ion channel function, facilitates cell signaling frontiersin.org
Structural Impact Reduces membrane fluidity, promoting raft stability mdpi.com

Intracellular Presence and Dynamics

While GM1a is most abundant on the cell surface, it also has an intracellular presence. The biosynthesis of GM1a begins in the endoplasmic reticulum and continues in the Golgi apparatus. mdpi.comnih.gov From the Golgi, vesicles transport newly synthesized GM1a to the plasma membrane, where they fuse and deliver the ganglioside to the outer leaflet. mdpi.comnih.gov

Historical Context of GM1a Ganglioside Research

The study of gangliosides dates back to 1942 when the German scientist Ernst Klenk first isolated these lipids from the ganglion cells of the brain, hence the name "ganglioside". wikipedia.org The complete structure of GM1a was elucidated in 1963. mdpi.comnih.gov Soon after its structural characterization, GM1a became a focal point of research due to its abundance in the brain and its identification as the intestinal receptor for cholera toxin. nih.gov

Throughout the 1970s and beyond, numerous studies began to uncover the neurotrophic and neuroprotective properties of GM1a. trbchemedica.com This led to extensive investigation into its potential therapeutic applications for a variety of neurological conditions. trbchemedica.comnih.gov The development of techniques to study lipid rafts in the 1990s further propelled research into GM1a, revealing its crucial role in organizing these membrane microdomains and modulating signal transduction. nih.gov The creation of knockout mice lacking complex gangliosides, including GM1a, provided further insights into its physiological functions and its importance in the nervous system. oup.com

The following table provides a timeline of key milestones in GM1a research:

YearMilestoneSupporting References
1942 Ernst Klenk isolates and names "gangliosides" from brain ganglion cells. wikipedia.org
1963 The chemical structure of GM1a is fully determined. nih.gov, mdpi.com, nih.gov
1970s Research begins to highlight the neurotrophic and neuroprotective effects of GM1a. trbchemedica.com
1980s-Present Extensive research into the role of GM1a in neurological disorders and its therapeutic potential. nih.gov, trbchemedica.com
1990s The association of GM1a with lipid rafts and its role in signal transduction become a major area of study. nih.gov

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc

Origin of Product

United States

Biosynthesis, Catabolism, and Intracellular Trafficking of Gm1a Ganglioside

Biosynthetic Pathways of GM1a Ganglioside

The synthesis of GM1a is a stepwise process occurring primarily in the Golgi apparatus, involving the sequential addition of sugar moieties to a ceramide backbone.

Precursor Substrates and Enzymatic Cascade

The biosynthesis of GM1a begins with the formation of lactosylceramide (B164483), which serves as a fundamental precursor for a variety of glycosphingolipids. This molecule is then converted to the ganglioside GM3 through the action of a sialyltransferase. GM3 is a critical branch point, leading to the synthesis of more complex gangliosides. The pathway to GM1a proceeds through the formation of GM2, another key intermediate. This enzymatic cascade ensures a controlled and orderly assembly of the final GM1a structure.

Key Glycosyltransferases and Sialyltransferases Involved

Several key enzymes, specifically glycosyltransferases and sialyltransferases, catalyze the sequential steps in GM1a biosynthesis. nih.gov The synthesis of GM3 from lactosylceramide is catalyzed by GM3 synthase (ST3GAL5). Subsequently, GM2/GD2 synthase (B4GALNT1) adds a GalNAc residue to GM3, forming GM2. The final step in the synthesis of GM1a is the addition of a galactose residue to GM2, a reaction catalyzed by GM1a/GD1b synthase (B3GALT4). researchgate.net The coordinated action of these enzymes is essential for the efficient production of GM1a.

Key Enzymes in GM1a Ganglioside Biosynthesis
EnzymeGeneFunctionSubstrateProduct
GM3 SynthaseST3GAL5Adds sialic acid to lactosylceramideLactosylceramideGM3
GM2/GD2 SynthaseB4GALNT1Adds N-acetylgalactosamine to GM3GM3GM2
GM1a/GD1b SynthaseB3GALT4Adds galactose to GM2GM2GM1a

Formation of A-Series Gangliosides and GM1a Positional Context

GM1a is a member of the "a-series" of gangliosides, which are characterized by the presence of a single sialic acid residue attached to the inner galactose of the neutral carbohydrate core. The biosynthetic pathway leading to GM1a is a primary route for the formation of these a-series gangliosides. researchgate.net From GM1a, further sialylation can occur to produce more complex gangliosides like GD1a. This places GM1a in a central position within the broader landscape of ganglioside synthesis.

Regulation of GM1a Ganglioside Biosynthesis

The cellular levels and distribution of GM1a are tightly controlled through various regulatory mechanisms, ensuring that its synthesis is coordinated with cellular needs and developmental stages.

Developmental Regulation of GM1a Levels and Distribution

The expression and concentration of GM1a are subject to significant changes during development, particularly in the nervous system. In the embryonic brain, simpler gangliosides like GM3 and GD3 are predominant. researchgate.net As the brain matures, there is a notable shift towards the synthesis of more complex gangliosides, including a significant increase in GM1a levels. researchgate.net This developmental regulation is largely attributed to changes in the expression patterns of the key biosynthetic enzymes. For instance, the expression of GM1a/GD1b synthase increases during neuronal differentiation and maturation, leading to higher levels of GM1a. This dynamic regulation highlights the critical role of GM1a in processes such as neurite outgrowth, synaptogenesis, and myelination. researchgate.net

Catabolism of GM1a Ganglioside

The breakdown of GM1a ganglioside is a stepwise process that primarily occurs in the lysosomes. This degradative pathway is essential for maintaining cellular homeostasis and preventing the accumulation of gangliosides, which can lead to lysosomal storage disorders.

The catabolism of GM1a is initiated by the sequential removal of its sugar residues by specific lysosomal hydrolases. The first step involves the removal of the terminal galactose residue by the enzyme β-galactosidase , a reaction that requires the presence of a saposin B or the GM2 activator protein. nih.gov This step yields the ganglioside GM2. Subsequently, the N-acetylgalactosamine residue is cleaved from GM2 by the enzyme β-hexosaminidase A , a process that also requires the GM2 activator protein. youtube.com The resulting product is GM3. Finally, the sialic acid residue is removed from GM3 by a sialidase (neuraminidase), producing lactosylceramide, which can be further broken down into ceramide and individual sugar units. nih.gov

Intracellular Trafficking of GM1a Ganglioside

The journey of GM1a ganglioside within the cell is a dynamic process involving its transport from the site of synthesis to its final destination at the plasma membrane, followed by its eventual internalization and delivery to lysosomes for degradation.

Following its synthesis in the Golgi apparatus, GM1a is incorporated into the luminal side of transport vesicles. nih.gov These vesicles then bud off from the Golgi and move towards the plasma membrane. Upon fusion of the vesicles with the plasma membrane, GM1a becomes a component of the outer leaflet of the cell membrane, with its carbohydrate portion extending into the extracellular space. wikipedia.org

Catabolism and Lysosomal Degradation Pathways

The catabolism of GM1a ganglioside is a sequential, stepwise process that occurs primarily within the lysosomes. nih.govresearchgate.net This degradative pathway is essential for maintaining the proper balance of glycosphingolipids within the cell. The process begins with the internalization of GM1a from the plasma membrane via endocytosis, delivering it to the lysosomal compartment. nih.govnih.gov

Inside the lysosome, a series of specific acid hydrolases sequentially cleave monosaccharide units from the non-reducing end of the ganglioside's oligosaccharide chain. conicet.gov.ar The degradation of the hydrophobic GM1a molecule at the lysosomal membrane is facilitated by sphingolipid activator proteins, which bind to the ganglioside and present it to the appropriate water-soluble hydrolytic enzymes for catabolism. nih.gov

The key enzymatic steps in the lysosomal degradation of GM1a are as follows:

Removal of the Terminal Galactose: The first and rate-limiting step is the hydrolysis of the terminal β-1,3-linked galactose residue. This reaction is catalyzed by the enzyme acid β-galactosidase (β-gal). nih.gov A deficiency in this enzyme, resulting from mutations in the GLB1 gene, prevents the efficient degradation of GM1a. This leads to its accumulation in lysosomes and causes the neurodegenerative lysosomal storage disorder known as GM1 gangliosidosis. nih.govmdpi.com

Conversion to GM2 Ganglioside: Upon removal of the terminal galactose, GM1a is converted to GM2 ganglioside. nih.gov

Subsequent Degradation Steps: The newly formed GM2 is then further degraded. The N-acetylgalactosamine (GalNAc) residue is removed by the enzyme β-hexosaminidase A, converting GM2 to GM3 ganglioside. Finally, a lysosomal sialidase (neuraminidase) cleaves the sialic acid residue from GM3, yielding lactosylceramide. Lactosylceramide is further broken down into its constituent parts: ceramide, glucose, and galactose.

Research in Neuro2a cells has elucidated a primary degradative pathway where exogenous GM1a is metabolized to GM2, then to asialo-GM2, and ultimately to sphingosine (B13886). nih.gov A minor alternative pathway was also identified, proceeding from GM1a to asialo-GM1, then to asialo-GM2. nih.gov The entire metabolic processing is dependent on endocytosis and a functional lysosomal system. nih.gov

Table 1: Key Enzymes in GM1a Ganglioside Lysosomal Degradation

Step Precursor Enzyme Product
1 GM1a Ganglioside Acid β-galactosidase GM2 Ganglioside
2 GM2 Ganglioside β-Hexosaminidase A GM3 Ganglioside
3 GM3 Ganglioside Lysosomal Sialidase (Neuraminidase) Lactosylceramide
4 Lactosylceramide β-galactosidase Glucosylceramide

Molecular Mechanisms and Intercellular Interactions of Gm1a Ganglioside

Membrane Biophysical Implications of GM1a Ganglioside Presence

The insertion of GM1a into the cell membrane has significant consequences for the physical properties and organization of the lipid bilayer. These changes are fundamental to many of the functional roles attributed to this ganglioside.

Influence on Membrane Fluidity and Organization

The presence of GM1a ganglioside within the plasma membrane leads to a notable decrease in membrane fluidity. This effect stems from the bulky and complex structure of its oligosaccharide headgroup, which increases intermolecular interactions and promotes tighter packing of surrounding lipid molecules. The ceramide portion of GM1a, with its potential for hydrogen bonding, also contributes to a more ordered and less fluid membrane environment. This reduction in fluidity is not uniform across the membrane; instead, GM1a contributes to the lateral segregation of lipids, fostering the formation of distinct membrane domains. Variations in the fatty acid composition of the ceramide tail of GM1a can further influence the extent of its impact on membrane biophysical properties.

Role in Lipid Raft Structure and Function

GM1a is a cornerstone in the formation and stability of specialized membrane microdomains known as lipid rafts. These platforms are enriched in cholesterol and sphingolipids and serve as organizing centers for signal transduction molecules.

The amphipathic nature of GM1a drives its partitioning into these ordered domains. The saturated acyl chains of the ceramide moiety favor interaction with cholesterol and the saturated tails of other sphingolipids, while the large oligosaccharide headgroup extends into the extracellular space, contributing to the glycocalyx and mediating specific interactions. Within lipid rafts, GM1a molecules can form clusters through carbohydrate-carbohydrate interactions, further stabilizing the raft structure. This clustering is essential for the recruitment and concentration of specific proteins, thereby facilitating or inhibiting various signaling cascades. The structural integrity of lipid rafts, heavily dependent on components like GM1a, is crucial for their function as dynamic signaling hubs.

Table 1: Biophysical Implications of GM1a Ganglioside

Property Influence of GM1a Underlying Mechanism
Membrane Fluidity Decreases Bulky oligosaccharide headgroup and ceramide structure lead to tighter lipid packing.
Membrane Organization Promotes domain formation Lateral segregation of lipids driven by favorable interactions with cholesterol and sphingolipids.
Lipid Raft Structure Key structural component Partitions into ordered domains and forms clusters, stabilizing the raft architecture.
Lipid Raft Function Facilitates signaling Concentrates signaling molecules and receptors within the raft to modulate their activity.

Direct Protein-GM1a Ganglioside Interactions

GM1a directly engages with a variety of membrane proteins, modulating their activity and conformation. These interactions are highly specific and are critical for a range of cellular processes, from neurodevelopment to synaptic transmission.

Neurotrophin Receptor Modulation (e.g., Trk Receptors, GFRα1-RET)

GM1a plays a significant role in modulating the activity of neurotrophin receptors, which are crucial for neuronal survival, differentiation, and plasticity. One mechanism involves the Tropomyosin receptor kinase (Trk) family of receptors. For instance, GM1a can induce the autophosphorylation and activation of TrkC, the receptor for neurotrophin-3 (NT-3). This activation is not due to direct binding of GM1a to the receptor, but rather GM1a's ability to stimulate the release of NT-3, which then activates TrkC mdpi.com.

Furthermore, GM1a modulates the function of the receptor tyrosine kinase RET, which, together with its co-receptor GFRα1, is the signaling receptor for glial cell line-derived neurotrophic factor (GDNF). GM1a has been shown to enhance the activity of the RET receptor in the striatum nih.gov. This modulation occurs through an interaction with GFRα1, which increases the binding of endogenous GDNF to its receptor complex, leading to enhanced RET activation and downstream signaling nih.gov.

Ion Channel and Transporter Regulation (e.g., Na+ Channels, Ca2+ Channels, TRPC5)

GM1a ganglioside is involved in the regulation of various ion channels and transporters, thereby influencing neuronal excitability and intracellular signaling.

Sodium (Na+) Channels and Transporters : While direct modulation of Na+ channels by GM1a is less characterized, the ganglioside significantly impacts the activity of the Na+,K+-ATPase, a critical ion transporter for maintaining the sodium and potassium gradients across the plasma membrane. Studies have shown that GM1a can activate Na+,K+-ATPase at nanomolar concentrations familiasga.com. This activation is thought to be due to modifications of the membrane lipid environment surrounding the enzyme familiasga.com. Furthermore, GM1a has demonstrated a protective effect against the inhibition of Na+,K+-ATPase activity in certain pathological conditions nih.govnih.gov.

Calcium (Ca2+) Channels : GM1a modulates the activity of several types of calcium channels. It has been shown to affect L-type voltage-gated Ca2+ channels, with evidence suggesting that the binding of specific ligands to GM1a can induce an influx of Ca2+ through these channels nih.gov. Additionally, GM1a can inhibit the epidermal growth factor (EGF)-stimulated activation of gastric mucosal calcium channels.

TRPC5 Channels : GM1a is directly involved in the activation of Transient Receptor Potential Canonical 5 (TRPC5) channels. Cross-linking of GM1a on the cell surface can induce Ca2+ influx through TRPC5 channels. This process is initiated by the association of GM1a with α5β1 integrin, which then signals to open the TRPC5 channel, a mechanism implicated in the initiation of neurite outgrowth.

Table 2: GM1a Interactions with Ion Channels and Transporters

Channel/Transporter Effect of GM1a Interaction
Na+,K+-ATPase Activation at low concentrations; protection against inhibition.
L-type Ca2+ Channels Can induce Ca2+ influx upon ligand binding to GM1a.
TRPC5 Induces channel opening and Ca2+ influx via association with α5β1 integrin.

Protein Conformation Stabilization (e.g., α-Synuclein)

GM1a can act as a molecular chaperone, influencing the conformation of certain proteins, most notably α-synuclein, a protein implicated in Parkinson's disease. Research has demonstrated a specific and direct interaction between GM1a and α-synuclein nih.gov. This binding occurs within lipid raft domains and induces a significant conformational change in α-synuclein, promoting the formation of an α-helical structure nih.gov.

This induced helical conformation is significant because it inhibits the aggregation of α-synuclein into the fibrillar structures that are hallmarks of Parkinson's disease familiasga.comnih.gov. The interaction is highly specific to GM1a, with other gangliosides showing weaker inhibitory effects on α-synuclein fibrillation nih.gov. The binding is thought to involve both the sialic acid and carbohydrate portions of the GM1a headgroup nih.gov. By stabilizing a non-aggregating conformation of α-synuclein, GM1a plays a crucial neuroprotective role.

Integrin and Glycoprotein Co-cross-linking

GM1a ganglioside plays a crucial role in mediating cellular processes such as axon-like neuritogenesis through its interaction with galectin-1, an endogenous lectin. This interaction facilitates the co-cross-linking of GM1a with associated glycoproteins, notably α5β1-integrin. nih.gov This clustering event at the cell surface is a critical step in initiating intracellular signaling cascades. The cross-linking of GM1a and integrins by galectin-1 can trigger the autophosphorylation of focal adhesion kinase (FAK), a key event in integrin-mediated signaling. nih.gov This initial step leads to the activation of downstream pathways that are essential for neuronal development.

Furthermore, the interplay between GM1a and galectin-1 is implicated in immune regulation. In regulatory T cells (Tregs), GM1a on the surface of effector T cells (Teffs) is a primary target for galectin-1 expressed by Tregs. nih.gov This interaction leads to the co-cross-linking of GM1a and associated integrins, such as α4β1 and α5β1, on Teff cells, contributing to immunosuppression. nih.gov This mechanism highlights the importance of GM1a-mediated glycoprotein clustering in modulating immune responses.

Interacting MoleculeAssociated GlycoproteinCellular ProcessKey Research Finding
Galectin-1α5β1-integrinAxon-like neuritogenesisCross-linking by galectin-1 triggers autophosphorylation of focal adhesion kinase (FAK). nih.gov
Galectin-1α4β1 and α5β1 integrinsT-cell immunosuppressionGM1a on effector T cells is the primary target for galectin-1 from regulatory T cells, leading to co-cross-linking and suppression. nih.gov

Ganglioside-Binding Protein Toxins as Probes and Mechanistic Insights (e.g., Cholera Toxin B Subunit, Botulinum Neurotoxins)

The high-affinity and specific binding of certain bacterial toxins to GM1a has made them invaluable tools for studying the distribution and function of this ganglioside. The B subunit of cholera toxin (CTB) is a well-characterized protein that binds specifically to the pentasaccharide headgroup of GM1a. nih.govnih.gov This interaction is the initial step in the entry of cholera toxin into intestinal epithelial cells, leading to the watery diarrhea characteristic of cholera. plos.org The binding of CTB to GM1a can be visualized and quantified using techniques like ELISA, where the amount of bound toxin correlates with the concentration of GM1a. researchgate.net Beyond its role in pathogenesis, CTB is widely used as a marker to identify and trace GM1a-rich membrane domains, often referred to as lipid rafts.

Botulinum neurotoxins (BoNTs), the most potent protein toxins known, also utilize gangliosides as initial receptors for entry into neurons. nih.govplu.mx Different serotypes of BoNTs exhibit distinct preferences for specific gangliosides. For instance, BoNT/D-SA displays a unique preference for GM1a, while BoNT/C binds with higher affinity to b-series gangliosides like GD1b. nih.gov This specificity is determined by a unique ganglioside binding loop within the toxin's structure. nih.gov The interaction with gangliosides is a critical first step that localizes the toxin to the neuronal plasma membrane, facilitating subsequent binding to a protein receptor for internalization. nih.gov

ToxinBinding SpecificitySignificanceKey Research Finding
Cholera Toxin B Subunit (CTB)High affinity for GM1a pentasaccharide. nih.govnih.govMediates toxin entry into intestinal cells; used as a probe for GM1a. plos.orgresearchgate.netBinding of CTB to GM1a can modulate intracellular free calcium in sensory neurons. nih.gov
Botulinum Neurotoxin (BoNT)Serotype-dependent; BoNT/D-SA prefers GM1a. nih.govInitial step in neuronal entry, localizing the toxin to the plasma membrane. nih.govBoNT/D utilizes a unique ganglioside binding loop for its interaction with GM1a. nih.gov

Interactions with Viral Components as Attachment Factors (e.g., Dengue Virus, HIV-1)

GM1a ganglioside can serve as an attachment factor or co-receptor for various viruses, facilitating their entry into host cells. In the case of Dengue virus (DENV), GM1a has been identified as a crucial host factor that enhances infectivity. nih.govnih.gov The virus interacts with GM1a through domains I and II of its envelope (E) protein. nih.govbohrium.com This interaction leads to a significant increase in the infectivity of DENV1 and DENV2 in mammalian cell systems, with reported increases of 10-fold and 7-fold, respectively. nih.govbiorxiv.org The binding of DENV to GM1a also appears to increase the mobility of the virus on the cell surface, potentially aiding its search for other receptors or internalization sites. nih.govbohrium.com

For Human Immunodeficiency Virus type 1 (HIV-1), gangliosides, including GM1a, incorporated into the viral envelope play a role in the virus's interaction with dendritic cells (DCs). nih.govencyclopedia.pub The sialic acid-binding immunoglobulin-like lectin 1 (Siglec-1), expressed on DCs, recognizes these viral membrane gangliosides. encyclopedia.pubmdpi.com This interaction is critical for the capture of HIV-1 by DCs and its subsequent transmission to CD4+ T cells, a process known as trans-infection. encyclopedia.pub Sulfated derivatives of GM1a have been shown to inhibit HIV-1 infection and syncytium formation, suggesting that targeting this interaction could be a potential antiviral strategy. nih.gov

VirusViral ComponentMechanism of InteractionImpact on Infectivity
Dengue Virus (DENV)Envelope (E) protein (domains I and II). nih.govbohrium.comActs as an attachment factor/co-receptor, increasing viral mobility on the cell surface. nih.govnih.gov10-fold and 7-fold increase in infectivity for DENV1 and DENV2, respectively. nih.govbiorxiv.org
HIV-1Viral envelope gangliosides. nih.govencyclopedia.pubRecognized by Siglec-1 on dendritic cells, mediating viral capture and trans-infection. encyclopedia.pubmdpi.comSulfated GM1a derivatives inhibit HIV-1 infection. nih.gov

Endogenous Lectin Interactions (e.g., Galectins, Siglecs)

GM1a serves as a ligand for several endogenous lectins, which are carbohydrate-binding proteins involved in cell-cell recognition and signaling. Galectins, a family of β-galactoside-binding lectins, have been shown to interact with GM1a. Galectin-1, in particular, is a major receptor for GM1a on human neuroblastoma cells. nih.gov This interaction is crucial for processes like cell density-dependent growth inhibition and neural differentiation. nih.gov The binding of galectin-1 to GM1a can be modulated by the activity of cell surface sialidases, which can convert other gangliosides to GM1a. nih.gov Galectin-3 has also been shown to interact with GM1a, and this interaction is implicated in regulating the mobility of N-cadherin at cell-cell junctions in mammary carcinoma cells. nih.gov

Siglecs (sialic acid-binding immunoglobulin-like lectins) are another family of lectins that recognize sialylated glycans, including those on gangliosides. researchgate.net While human Siglecs can bind to GM1a, recent studies have shown that murine Siglecs exhibit little to no binding to GM1a. nih.govnih.gov This species-specific difference has important implications for the use of mouse models in studying human diseases where Siglec-ganglioside interactions are thought to play a role. nih.govnih.gov As mentioned previously, Siglec-1 on dendritic cells binds to GM1a on the surface of HIV-1, facilitating viral capture. encyclopedia.pubmdpi.com

LectinCellular ContextFunctional Consequence of InteractionKey Research Finding
Galectin-1Neuroblastoma cells, T cells. nih.govnih.govMediates growth inhibition, neural differentiation, and immunosuppression. nih.govnih.govActs as a major receptor for GM1a on human neuroblastoma cells. nih.gov
Galectin-3Mammary carcinoma cells. nih.govRegulates the mobility of N-cadherin at cell-cell junctions. nih.govColocalizes with GM1a and N-cadherin in cell-cell junctions. nih.gov
Siglec-1Dendritic cells. encyclopedia.pubmdpi.comMediates capture of HIV-1 through binding to viral envelope GM1a. encyclopedia.pubmdpi.comMurine Siglecs show little to no binding to GM1a, unlike human Siglecs. nih.govnih.gov

Downstream Signal Transduction Pathways Activated by GM1a Ganglioside

The clustering and interaction of GM1a with various binding partners at the cell surface can trigger the activation of several intracellular signal transduction pathways. These pathways play a pivotal role in translating extracellular signals into cellular responses, such as proliferation, differentiation, and survival.

MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates a wide range of cellular processes. wikipedia.orgelabscience.com GM1a has been shown to modulate the activity of this pathway. In rat brain slices, the addition of GM1a leads to the activation of ERKs in the striatum, hippocampus, and frontal cortex. nih.gov This activation is dependent on the prior phosphorylation of the Trk receptor, the receptor for neurotrophins. nih.gov The effect of GM1a on ERK activation is concentration-dependent, with higher concentrations leading to a more robust response. nih.gov In PC12 pheochromocytoma cells, GM1a enhances the activation of ERK1/2 in response to oxidative stress, and this effect is also dependent on Trk receptor tyrosine kinase activity. nih.gov

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. creative-diagnostics.comqiagen.com GM1a can activate this pathway, often in concert with the MAPK/ERK cascade. In PC12 cells, GM1a increases the basal activity of Akt, a key downstream effector of PI3K. nih.gov This activation is also dependent on the activity of the Trk receptor tyrosine kinase. nih.gov The protective effects of GM1a against oxidative stress in these cells are diminished by inhibitors of the PI3K pathway, indicating that the activation of PI3K/AKT signaling is a crucial component of GM1a-mediated cell survival. nih.gov

Signaling PathwayKey Upstream ActivatorCellular ContextDownstream Effect
MAPK/ERKTrk receptor phosphorylation. nih.govRat brain, PC12 cells. nih.govnih.govActivation of ERK1/2, promoting cell survival and differentiation. nih.govnih.gov
PI3K/AKTTrk receptor tyrosine kinase. nih.govPC12 cells. nih.govIncreased basal activity of Akt, contributing to cell survival. nih.gov

JAK2/STAT3 Signaling Activation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals into transcriptional regulation of genes involved in proliferation, differentiation, and inflammation. Emerging evidence indicates that GM1a ganglioside can modulate this pathway, particularly through its influence on receptor-mediated events.

One notable mechanism involves the leptin receptor (LepR). The a-series gangliosides, including GM1a, have been shown to interact with the LepR, promoting its signaling cascade through the activation of the JAK2/STAT3 pathway. This interaction is crucial for the hypothalamic control of energy balance. Furthermore, studies on brain microglial cells have demonstrated that a mixture of gangliosides can directly activate JAK1 and JAK2, leading to the subsequent phosphorylation and activation of STAT1 and STAT3. This activation stimulates the transcription of genes associated with inflammation, such as those for inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemoattractant protein-1 (MCP-1) amanote.com. The sialic acid residue of the gangliosides is considered an essential component for this activation of the JAK-STAT signaling pathway amanote.com.

Cell Type GM1a-Associated Receptor Effect on JAK/STAT Pathway Downstream Consequences
Hypothalamic NeuronsLeptin Receptor (LepR)Promotion of JAK2/STAT3 activationRegulation of energy balance
Microglial CellsNot specifiedActivation of JAK1 and JAK2; Phosphorylation of STAT1 and STAT3Increased transcription of inflammatory genes (iNOS, ICAM-1, MCP-1)

FAK and Src Kinase Pathways

The Focal Adhesion Kinase (FAK) and Src kinase are non-receptor tyrosine kinases that form a dual kinase complex pivotal in mediating signals from the extracellular matrix to the cell interior, thereby regulating cell adhesion, migration, and survival. While a direct binding interaction between GM1a and FAK/Src has not been extensively documented, a significant body of evidence points towards an indirect modulatory role, primarily through GM1a's interactions within lipid rafts and its association with integrins.

GM1a is a well-established marker for lipid rafts, which are dynamic membrane microdomains that serve as platforms for signal transduction. These rafts can modulate the clustering of integrins, transmembrane receptors that are primary activators of the FAK-Src signaling cascade nih.govnih.gov. The interaction of GM1a with the endogenous lectin galectin-1 provides a more direct link to FAK activation. This interaction can trigger a signaling cascade that includes the autophosphorylation of FAK nih.govresearchgate.net. The activation of FAK creates a high-affinity binding site for the SH2 domain of Src, leading to the recruitment and activation of Src kinase. This FAK-Src complex then phosphorylates a multitude of downstream targets, amplifying the signal.

Initiating Event Role of GM1a Ganglioside Effect on FAK/Src Pathway Key Downstream Effectors
Integrin ClusteringLocalization within lipid rafts facilitates integrin aggregation.Indirectly promotes FAK-Src activation.Paxillin, p130Cas
Galectin-1 BindingActs as a receptor for galectin-1, leading to cross-linking.Induces autophosphorylation of FAK, which then activates Src.Phospholipase Cγ, Phosphoinositide-3 kinase

Role in Cellular Recognition and Adhesion Processes

The intricate oligosaccharide structure of GM1a ganglioside makes it an ideal molecule for participating in the highly specific processes of cellular recognition and adhesion. These processes are fundamental for tissue organization, immune surveillance, and neuronal network formation.

GM1a's role in cell adhesion is prominently highlighted by its interaction with galectin-1, a β-galactoside-binding lectin. GM1a is a major ligand for galectin-1 on the surface of neuroblastoma cells, and this interaction is crucial for cell adhesion nih.govnih.gov. The binding of galectin-1 to GM1a can cross-link the ganglioside and its associated α5β1-integrin, initiating a signaling cascade that promotes axon-like neuritogenesis nih.gov. This demonstrates a direct link between an extracellular recognition event and the initiation of intracellular signaling pathways that lead to changes in cell morphology and function.

In the context of cellular recognition, particularly by the immune system, the role of GM1a is more nuanced. Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialylated glycans. While the disialylated ganglioside GD3 is a primary ligand for Siglec-7, an inhibitory receptor on natural killer (NK) cells, GM1a has been identified as a potent non-competitive inhibitor of the GD3-Siglec-7 interaction nih.gov. This suggests that by modulating the binding of other ligands to their receptors, GM1a can indirectly influence cellular recognition and the subsequent immune response.

Interacting Molecule Nature of Interaction with GM1a Cellular Process Functional Outcome
Galectin-1Direct binding as a major ligand.Cell Adhesion, Neurite OutgrowthPromotion of cell adhesion; Induction of axon-like neuritogenesis.
Siglec-7Non-competitive inhibitor of GD3 binding.Cellular Recognition (Immune)Modulation of NK cell activity by preventing inhibitory signaling.

Physiological and Pathophysiological Functions of Gm1a Ganglioside

GM1a Ganglioside in Neural Development and Plasticity

GM1a ganglioside is intricately involved in the foundational processes of building the nervous system, from the birth of new neurons to the formation of complex neural circuits. Its influence extends to the brain's ability to adapt and learn throughout life.

Neurogenesis and Neuronal Differentiation

GM1a plays a significant role in neurogenesis, the process of generating new neurons, and their subsequent differentiation into mature, functional cells. Studies have shown that specific sets of gangliosides are associated with particular stages of brain development, suggesting their role in mediating neuronal differentiation and growth. nih.gov For instance, GM1a is considered a differential marker for neurons. nih.gov Research indicates that GM1a can interact with receptors on the cell surface to activate processes such as neuronal migration and neonatal cortical development. nih.gov Furthermore, intracerebroventricular infusions of exogenous gangliosides, including GM1a, have been reported to promote adult neurogenesis in damaged brains. nih.gov

The differentiation of neurons is marked by significant changes in the composition of gangliosides. During the neurite outgrowth phase, there are pronounced increases in gangliosides belonging to the gangliotetraose (B164665) family, including GM1a. nih.gov This suggests a functional requirement for these molecules in process extension and arborization. nih.gov Studies using both primary neurons and neuroblastoma cell lines have observed that differentiation stimulated by agents that elevate calcium levels is characterized by an upregulation of GM1a in the nuclear membrane. nih.gov This nuclear GM1a is thought to facilitate the efflux of nuclear calcium, contributing to the lower nuclear calcium levels that are characteristic of a differentiated neuron. nih.gov

Cell TypeExperimental ConditionObserved Effect on Neurogenesis/DifferentiationReference
Primary NeuronsCa(2+)-elevating stimulantsUpregulation of GM1a in the nuclear membrane, axonal characteristics in induced neurites nih.gov
Neuroblastoma CellsCa(2+)-elevating stimulantsUpregulation of GM1a in the nuclear membrane, axonal characteristics in induced neurites nih.gov
Damaged Brain (in vivo)Intracerebroventricular infusion of GM1aPromotion of adult neurogenesis nih.gov

Axonogenesis, Neuritogenesis, and Dendrite Arborization

The formation of axons (axonogenesis), the outgrowth of neurites (neuritogenesis), and the branching of dendrites (dendrite arborization) are fundamental steps in establishing neuronal connectivity, and GM1a is a key player in these processes. In vitro studies with cultured hippocampal neurons have revealed a drastic increase in complex gangliosides like GM1a during axonogenesis. nih.gov This upregulation of GM1a in both plasma and nuclear membranes coincides with axonogenesis and is accompanied by changes in calcium flux, an essential signaling component for axon outgrowth. nih.govresearchwithrutgers.com

GM1a has been shown to boost neuritogenesis in neuroblastoma cells and accelerate neurite outgrowth from primary peripheral and central neurons. nih.gov For example, increasing the cell surface content of GM1a in Neuro-2a and NG108-15 neuroblastoma cell lines through treatment with neuraminidase resulted in a prolific outgrowth of neurites. nih.govresearchwithrutgers.com This effect could be blocked in Neuro-2a cells by the B subunit of cholera toxin, which specifically binds to GM1a. nih.govresearchwithrutgers.com Furthermore, GM1a is involved in dendrite emission, a crucial aspect of creating complex receptive fields for neurons. nih.gov

ProcessKey FindingsCellular/Molecular Mechanisms
Axonogenesis Increased levels of GM1a are observed during axonogenesis in cultured hippocampal neurons. nih.govAccompanied by alterations in Ca2+ flux, which is a critical signaling mechanism for axon outgrowth. nih.govresearchwithrutgers.com
Neuritogenesis GM1a promotes the outgrowth of neurites from neuroblastoma cells and primary neurons. nih.govInvolves modulation of intracellular Ca2+ levels. nih.govresearchwithrutgers.com
Dendrite Arborization GM1a is involved in the process of dendrite emission. nih.govInteracts with cell surface receptors to initiate cellular responses. nih.gov

Synaptogenesis and Synaptic Transmission Modulation

GM1a is a marker for synaptogenesis, the formation of synapses between neurons, and plays a crucial role in modulating the efficiency of synaptic communication. nih.gov Gangliosides are enriched in terminal axons and synaptic endings, which points to their involvement in the formation, development, and maintenance of the nervous system. nih.gov They are functionally involved in neurotransmission and are thought to support the formation and stabilization of functional synapses and neural circuits. nih.govmdpi.com

GM1a contributes to synaptic transmission by modulating ion channel function and receptor signaling. nih.gov Specifically, it has been implicated in maintaining neuronal viability and conduction velocity through the regulation of Na+ channels and, in conjunction with GD1a, neuronal Ca2+ homeostasis. nih.govmdpi.com Exogenous GM1a has been shown to evoke neurotransmitter release from isolated mouse brain cortical synaptosomes by enhancing depolarization-induced Ca2+ influx. nih.gov The negative electrical charges of gangliosides like GM1a can generate an electric field that influences the flow of neurotransmitters in the synapse. mdpi.com

Role in Brain Plasticity, Learning, and Memory

The brain's ability to change and adapt, known as neuroplasticity, is fundamental to learning and memory, and GM1a is a significant contributor to these processes. Glycosphingolipids, including GM1a, play a critical role in memory and cognition by modulating synaptic activities. nih.gov Enhancing the GM1a content in the synaptic membrane of rat hippocampal slices has been shown to increase synaptic plasticity and the potentiation ability of nerves. nih.gov

Studies have demonstrated a positive impact of gangliosides on neuroplasticity and cognitive functions. nih.gov For instance, GM1a and GD1b have been shown to improve synaptic plasticity in the CA3 hippocampal region, an area closely associated with spatial learning and memory. nih.govmdpi.com This is achieved through prolonged post-tetanic potentiation. nih.govmdpi.com Furthermore, exogenous GM1a has been found to improve spatial learning and memory deficits in animal models. nih.gov

Cognitive FunctionRole of GM1aSupporting Evidence
Synaptic Plasticity Enhances the potentiation ability of nerves. nih.govIncreased GM1a content in rat hippocampal slices leads to increased synaptic plasticity. nih.gov
Learning and Memory Supports the formation and stabilization of neural circuits required for memory. nih.govImproves spatial learning and memory in animal models. nih.gov
Neuroplasticity Positively impacts neuroplasticity and cognitive functions. nih.govImproves synaptic plasticity in the CA3 hippocampal region. nih.govmdpi.com

GM1a Ganglioside in Cellular Homeostasis and Survival

Beyond its role in development, GM1a is essential for maintaining the health and stability of neurons. Normal cells maintain a delicate balance between cell survival and cell death pathways to ensure cellular homeostasis, a process in which gangliosides are involved. frontiersin.org GM1a, in particular, has demonstrated neuroprotective effects. It plays a role in regulating signal transduction and modulating ion transport. researchgate.net

GM1a has been shown to be neuroprotective against toxic insults and can act as an anti-apoptotic factor during neural cell differentiation. nih.govmdpi.com It contributes to maintaining neuronal viability by regulating Na+ channels and calcium homeostasis. nih.govmdpi.com Research has indicated that GM1a can protect neurons from N-methyl-D-aspartate (NMDA)-induced neurotoxicity by activating calcium extrusion from stimulated neurons, which alleviates the destabilization of calcium homeostasis and reduces neuronal injury. researcher.life

Modulation of Cell Proliferation and Growth

GM1a ganglioside, a sialic acid-containing glycosphingolipid found in the outer leaflet of the plasma membrane, plays a significant role in the regulation of cell proliferation and growth. scienceopen.com Research indicates that GM1a is involved in contact inhibition, a process that arrests cell growth when cells come into contact with each other. nih.gov

In studies involving human mammary epithelial cells (MCF-10A, MCF-7, and MDA-MB-231), exogenous addition of GM1a was found to inhibit cell growth. nih.gov This inhibitory effect is linked to the deactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. scienceopen.comnih.gov GM1a promotes the translocation of EGFR from glycosphingolipid-enriched microdomains (GEMs) to caveolae, effectively suppressing its signaling and thereby promoting contact inhibition of growth. scienceopen.comnih.gov

Further research has demonstrated that stably knocking down GM1a in cells cultured at high density leads to increased cell growth and EGFR activation. nih.gov Conversely, overexpression of GM1a in the same conditions results in decreased cell growth and EGFR activation. nih.gov These findings underscore the role of GM1a as a negative regulator of cell proliferation by modulating the localization and activity of key growth factor receptors.

Table 1: Effect of GM1a Manipulation on Cell Growth and EGFR Activation

Cell Condition Effect on Cell Growth Effect on EGFR Activation
Exogenous GM1a addition Inhibited Deactivated
GM1a knockdown Increased Increased
GM1a overexpression Decreased Decreased

Regulation of Apoptotic Mechanisms

GM1a ganglioside exhibits significant anti-apoptotic functions, protecting cells from programmed cell death induced by various stimuli. This protective role has been observed in different cell types, including neuronal cells and cardiac fibroblasts. nih.govfrontiersin.org

One of the key mechanisms by which GM1a exerts its anti-apoptotic effect is through the modulation of sphingolipid metabolism. nih.gov Ceramide is a pro-apoptotic molecule, while its derivative, sphingosine-1-phosphate, acts as an anti-apoptotic agent. nih.gov Studies have shown that GM1a can protect rat heart fibroblasts from apoptosis induced by agents like the protein kinase C inhibitor staurosporine (B1682477) and C2-ceramide. nih.gov This protection is attributed to GM1a's ability to induce the synthesis of sphingosine-1-phosphate by activating sphingosine (B13886) kinase. nih.gov

In the context of neurodegenerative diseases such as Huntington's disease, lower than normal levels of GM1a in cells correlate with an increased susceptibility to apoptosis. frontiersin.org The administration of GM1a to these cells can restore normal survival rates, partly by activating the PI3K/AKT pathway. frontiersin.org Furthermore, GM1a is known to protect neuronal cell lines from apoptosis triggered by the withdrawal of serum or growth factors. nih.gov

Immunomodulatory Roles of GM1a Ganglioside

Influence on T Lymphocyte Activity (Effector T Cells, Regulatory T Cells)

GM1a ganglioside plays a crucial role in the activation and function of T lymphocytes, key players in the adaptive immune system. nih.gov Gangliosides are involved in T-cell activation, and the expression of GM1a is notably increased in activated human T cells. nih.gov

The role of GM1a in T-cell activation appears to be subset-specific. Studies have shown that different series of gangliosides are essential for the T-cell receptor (TCR)-mediated activation of CD4+ and CD8+ T cells. nih.gov Specifically, a-series gangliosides, which include GM1a, are indispensable for the activation of CD4+ T cells, while o-series gangliosides are required for the activation of CD8+ T cells. nih.gov Upon TCR clustering, GM1a polarization occurs in CD4+ T cells but not in CD8+ T cells. nih.gov

In the context of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, GM1a deficiency in effector T cells (Teffs) from non-obese diabetic (NOD) mice has been shown to induce resistance to Treg suppression. researchgate.net This suggests that adequate levels of GM1a on effector T cells are necessary for them to be effectively regulated by Tregs.

Contextual Role in Autoimmune Responses (e.g., Experimental Autoimmune Encephalomyelitis)

Alterations in GM1a expression and the presence of anti-GM1a antibodies have been implicated in several autoimmune diseases. In systemic lupus erythematosus (SLE), an autoimmune rheumatic disease, the expression of GM1a is increased in CD4+ T cells, but not in CD8+ T cells, compared to healthy controls. nih.govresearchgate.net This enhanced expression in self-reactive CD4+ T cells is thought to contribute to the persistence of abnormal cell activation. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human autoimmune disease multiple sclerosis. mdpi.comsemanticscholar.org While the direct role of GM1a in the pathogenesis of EAE is a complex area of research, the involvement of T cells, particularly CD4+ T cells which are influenced by GM1a, is central to the disease's development. semanticscholar.org Furthermore, serum ganglioside IgM antibodies, including anti-GM1, have been infrequently detected in the clinical course of autoimmune limbic encephalitis, another autoimmune disorder affecting the central nervous system. nih.gov

Table 2: GM1a Ganglioside in Autoimmune Contexts

Autoimmune Condition Observation Implication
Systemic Lupus Erythematosus (SLE) Increased GM1a expression in CD4+ T cells. nih.govresearchgate.net Potential persistence of abnormal T-cell activation. nih.gov
Autoimmune Limbic Encephalitis Infrequent presence of anti-GM1 IgM antibodies. nih.gov Possible role as a biomarker or contributor to the immune response.
Experimental Autoimmune Encephalomyelitis (EAE) Central role of CD4+ T cells, whose activation is modulated by GM1a. nih.govsemanticscholar.org GM1a may indirectly influence the course of the disease through its effects on T-cell function.

Pathophysiological Implications of Altered GM1a Ganglioside Status

Neurodegenerative Processes and Aging-Related Changes

This decline in GM1a is not uniform across all brain regions. For example, a decrease in GM1a has been observed in the frontal cortex with aging, while no significant change was seen in the visual cortex. nih.gov Such alterations in ganglioside patterns can impact membrane properties and may increase the susceptibility of neurons to degeneration. nih.govnih.gov

In several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, a dysregulation of ganglioside homeostasis, often involving reduced GM1a levels, has been observed. frontiersin.orgnih.govscholaris.ca In Huntington's disease, for instance, low GM1a levels have been linked to an increased susceptibility of cells to apoptosis. frontiersin.org Given GM1a's demonstrated neuroprotective and neurotrophic properties, its depletion during aging and in neurodegenerative conditions is considered a significant factor contributing to the progression of these diseases. frontiersin.orgnih.govresearchgate.net

Lysosomal Storage Disorders (e.g., GM1 Gangliosidosis, Neuronal Ceroid Lipofuscinosis)

GM1a ganglioside is centrally involved in the pathophysiology of GM1 gangliosidosis, a lysosomal storage disorder. This inherited condition is caused by a deficiency of the enzyme β-galactosidase, which is responsible for breaking down GM1a gangliosides. wikipedia.orgalextlc.org The lack of this enzyme leads to the progressive accumulation of GM1a within the lysosomes of cells, particularly neurons in the brain and spinal cord. wikipedia.orgalextlc.org This accumulation is toxic to cells and results in the progressive destruction of neurons, leading to severe neurological symptoms, developmental regression, and muscle weakness. wikipedia.orgalextlc.org

In the context of Juvenile Neuronal Ceroid Lipofuscinosis (JNCL), another lysosomal storage disorder, alterations in ganglioside metabolism have also been observed. In a mouse model of JNCL, while there is an accumulation of GM3 ganglioside, the levels of more complex gangliosides, including GM1a, are significantly reduced. nih.gov This reduction in GM1a is due to impaired transcription of the genes responsible for its synthesis. nih.gov Given that GM1a is important for neuronal survival and function, its reduced levels may contribute to the pathogenesis of JNCL. nih.gov For instance, GM1a is involved in activating signaling pathways that promote neurite outgrowth and is associated with the correct localization of certain potassium channels in cerebellar granule cells. nih.gov

Host-Pathogen Interactions (Bacterial and Viral Infections)

GM1a ganglioside, being located on the extracellular surface of the plasma membrane, serves as a crucial recognition site and receptor for a variety of pathogens, including bacteria and viruses. wikipedia.org

In bacterial infections, the most well-known interaction is with the cholera toxin produced by Vibrio cholerae. wikipedia.org The B subunit of the cholera toxin specifically binds to GM1a on the surface of intestinal epithelial cells, which facilitates the entry of the toxin's A1 subunit into the cell. wikipedia.org Similarly, the heat-labile enterotoxin from enterotoxigenic Escherichia coli (ETEC), a common cause of traveler's diarrhea, also uses GM1a as its receptor. wikipedia.orgnih.gov

GM1a is also implicated in viral infections. It has been identified as a coreceptor or attachment factor for the dengue virus. nih.gov The virus interacts with GM1a, which leads to an increase in the virus's movement on the cell surface and a significant increase in infectivity. nih.gov Additionally, some human rotaviruses, which are a major cause of gastroenteritis in children, utilize GM1a for infection of host cells. nih.gov The ganglioside has also been shown to serve as a functional receptor for the SV40 virus. embopress.org

Alterations in Cancer Cell Biology (e.g., Migration, Invasion, Immune Evasion)

The expression and composition of gangliosides, including GM1a, are often altered in cancer cells, and these changes can contribute to tumor progression. wikipedia.orgfrontiersin.org Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they can exert immunosuppressive effects, allowing the tumor to evade the host's immune system. nih.govresearchgate.net

Shedded gangliosides can interfere with the function of various immune cells. For example, GM1a, along with other gangliosides, can inhibit the stimulatory effect of interferon-β on natural killer (NK) cells, which are important for anti-tumor immunity. nih.gov This is achieved by the gangliosides directly binding to interferon-β, thereby preventing its interaction with NK cells. nih.gov

Methodological Approaches for Studying Gm1a Ganglioside

Analytical Techniques for GM1a Ganglioside Detection and Quantification

A variety of powerful analytical methods are employed to identify and measure GM1a ganglioside in complex biological samples. These techniques range from high-resolution mass spectrometry and chromatographic separations to sensitive immuno-based assays and biophysical methods.

Mass spectrometry (MS) is a cornerstone for the structural characterization and quantification of gangliosides like GM1a due to its high sensitivity and specificity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This approach allows for the effective separation of GM1a from other lipid species and even its isomers in complex mixtures. nih.govresearchgate.net LC-MS methods have been developed for the targeted analysis of GM1a at picomolar to femtomolar levels. nih.gov Different chromatography techniques can be coupled with MS, including reversed-phase and normal-phase columns, to achieve optimal separation. acs.org For instance, hydrophilic interaction liquid chromatography (HILIC) has proven effective for the baseline separation of ganglioside isomers. researchgate.net

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique frequently coupled with LC for ganglioside analysis. acs.org ESI allows for the ionization of intact ganglioside molecules, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. nih.gov By fragmenting the parent ion, MS/MS can provide detailed information about the glycan headgroup and the ceramide backbone, enabling the differentiation of isomers like GM1a and GM1b. mdpi.com Negative ion mode is often preferred for ESI analysis of sialic acid-containing gangliosides. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is another valuable technique, particularly for analyzing purified gangliosides or for spatial analysis directly from tissue sections (MALDI Imaging). acs.orgmdpi.com While traditionally used for proteins, MALDI-MS has been increasingly applied to lipidomics. researchgate.net One challenge with MALDI-MS for gangliosides is the potential for in-source fragmentation, particularly the loss of the labile sialic acid moiety. researchgate.net Methodological adjustments, such as using specific matrices or higher gas pressures, have been developed to minimize this fragmentation. researchgate.net MALDI Imaging MS, for example, has been successfully used to visualize the distribution of GM1 in brain tissue. mdpi.com

Table 1: Comparison of Mass Spectrometry Techniques for GM1a Analysis

Technique Principle Advantages Common Applications
LC-MS Separates molecules by chromatography before mass analysis. High throughput, sensitive, allows for quantification and separation of isomers. nih.govresearchgate.net Quantitative analysis of GM1a in biological extracts (e.g., brain tissue, cell lines). mdpi.comresearchgate.net
ESI-MS/MS Soft ionization of molecules from solution, followed by fragmentation for structural analysis. Provides detailed structural information, enables isomer differentiation. nih.govmdpi.com Structural characterization of GM1a, distinguishing between GM1a and GM1b. mdpi.comnih.gov
MALDI-MS Ionization from a solid-phase matrix using a laser. High sensitivity, suitable for imaging mass spectrometry (IMS) to show spatial distribution in tissues. mdpi.comresearchgate.net Analysis of purified GM1a, imaging of GM1a distribution in brain sections. mdpi.com

Chromatographic techniques are fundamental for the isolation and analysis of GM1a from complex lipid extracts.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both analytical and preparative purposes. acs.org HPLC can separate individual gangliosides and even resolve molecular species of GM1a that differ in their ceramide fatty acid or long-chain base composition. researchgate.netnih.govmdpi.com Reversed-phase columns are commonly used, with detection often performed by monitoring absorbance at low UV wavelengths (around 195 nm). acs.org The high sensitivity of HPLC allows for the detection of GM1a at the sub-nanomole level. acs.org

The high-affinity and specific binding of the B subunit of cholera toxin (CTB) to the pentasaccharide headgroup of GM1a provides a powerful tool for its detection. nih.govnih.gov

Dot Blot and TLC Immuno-overlay: In these methods, lipid extracts are spotted onto a membrane (dot blot) or separated by TLC. The membrane or plate is then incubated with labeled CTB (e.g., linked to horseradish peroxidase). nih.gov The specific binding of CTB to GM1a allows for its visualization and semi-quantitative analysis. This technique is highly specific and can detect GM1a within a complex mixture of other lipids. nih.gov

Flow Cytometry: This technique is used to measure the expression of GM1a on the surface of living cells. Cells are incubated with a fluorescently labeled CTB, such as FITC-CTB. nih.govnih.gov The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a quantitative assessment of cell-surface GM1a levels. nih.gov This method has been used to study the real-time interactions of CTB with GM1a on both cells and on artificial membranes supported by microspheres. nih.govnih.gov

Biophysical techniques provide quantitative data on the interactions and thermodynamics of GM1a binding to other molecules.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and mapping interaction sites. researchgate.net While direct studies on GM1a itself are not the primary use, HDX-MS can be employed to investigate how a protein's conformation changes upon binding to GM1a. By measuring the rate of deuterium exchange in the protein's backbone amides in the presence and absence of GM1a, researchers can identify the specific regions of the protein involved in the binding interaction. researchgate.net

Glycan microarrays are a high-throughput platform for studying the binding specificities of glycan-binding proteins (GBPs), including those that interact with GM1a. In this approach, a collection of different glycans, including the GM1a oligosaccharide, are covalently immobilized on a glass slide. The array is then incubated with a fluorescently labeled protein of interest. The fluorescence intensity at each spot indicates the strength of the protein's binding to that specific glycan. This technology has been used to screen the binding preferences of various proteins, such as Siglecs, against a panel of different ganglioside glycans, providing valuable insights into their biological recognition patterns.

In Vitro Experimental Models for GM1a Ganglioside Research

To investigate the functional roles of GM1a in a controlled environment, researchers utilize various in vitro models that mimic biological systems.

Cell Culture Models: Various cell lines are used to study the function of GM1a. For instance, neuroblastoma cell lines are often used because gangliosides are critical in their development. mdpi.comnih.gov Researchers can manipulate GM1a levels in these cells, for example, by using inhibitors of ganglioside biosynthesis or by genetically engineering cells to overexpress or lack specific synthases. nih.gov For example, IMR32 human neuroblastoma cells, which normally express simple gangliosides, have been engineered to overexpress GM1a/GD1b synthase, thereby shifting their profile to complex gangliosides like GM1a. nih.govnih.gov This allows for the study of how this change affects cellular behaviors like migration. nih.gov Similarly, CHO cell mutants deficient in complex gangliosides have been used to demonstrate the role of GM1a as a co-receptor for fibroblast growth factor 2 (FGF2).

Artificial Membrane Systems (Liposomes and Micelles): Liposomes are vesicles composed of a lipid bilayer, which can be formulated to include specific concentrations of GM1a. nih.gov These model membranes are used to study the biophysical properties of GM1a and its interactions with proteins, toxins, or other lipids in a simplified, cell-free system. researchgate.netnih.gov For example, liposomes containing GM1a have been used in flow cytometry-based assays to dissect the binding kinetics of Siglecs. nih.gov Micelles, which are simpler lipid aggregates, can also be used to present GM1a in an aqueous environment for studying enzyme kinetics, such as the activity of sialidases. researchgate.netnih.gov These artificial systems are invaluable for isolating the specific effects of GM1a on membrane properties and ligand interactions, without the complexity of a live cell membrane. researchgate.net

Table 2: In Vitro Models for GM1a Research

Model Type Description Key Research Applications Examples
Cell Culture Living cells grown in a controlled laboratory setting. Studying the role of GM1a in cell signaling, proliferation, migration, and as a receptor for pathogens/toxins. nih.gov Neuroblastoma cell lines (e.g., IMR32), Chinese Hamster Ovary (CHO) cells, endothelial cells. mdpi.comnih.gov
Artificial Membranes Synthetic lipid structures (e.g., liposomes, micelles) that mimic cell membranes. Investigating GM1a-protein binding kinetics and thermodynamics, studying the influence of GM1a on membrane structure and fluidity. researchgate.netnih.gov GM1a-containing liposomes for binding assays; GM1a micelles as enzyme substrates. researchgate.netnih.gov

In Vivo Animal Models for GM1a Ganglioside Investigation

In vivo animal models are indispensable for understanding the physiological and pathological roles of GM1a in a whole organism context, allowing for the study of complex biological processes that cannot be replicated in vitro.

The development of genetically modified mice, particularly those with targeted disruptions (knockout) or insertions (knockin) of genes encoding ganglioside synthases, has revolutionized the study of GM1a. Mice lacking GM3 synthase (St3gal5), the enzyme that synthesizes the precursor for a-series gangliosides including GM1a, exhibit a complete absence of these gangliosides. mdpi.comnih.gov These mice display deafness and enhanced insulin sensitivity. nih.gov

Double knockout mice lacking both GM2/GD2 synthase and GD3 synthase express only GM3 ganglioside and lack more complex gangliosides like GM1a. These animals suffer from fatal audiogenic seizures and early peripheral nerve degeneration. mdpi.com These models have been crucial in demonstrating the essential roles of complex gangliosides in the development and function of the nervous system.

GM1a's therapeutic potential is extensively studied in various disease-specific animal models.

Neurodegenerative Disease Models:

Huntington's Disease (HD): In mouse models of HD, such as the R6/2, Q140, and YAC128 lines, administration of GM1 has been shown to ameliorate motor deficits, reduce brain atrophy, and decrease levels of the mutant huntingtin protein. nih.govnih.gov

Parkinson's Disease (PD): Studies in mouse models of PD have highlighted a decline in a-series gangliosides, including GM1a, with age, which may contribute to the peripheral symptoms of the disease. mdpi.com

Alzheimer's Disease (AD): In an APP/PS1 mouse model of AD, strategies to reduce GM1a accumulation have been shown to significantly decrease Aβ levels. nih.gov Conversely, upregulation of GM1a in another AD mouse model led to reduced plaque load and improved memory. mdpi.com

Amyotrophic Lateral Sclerosis (ALS): Mouse models of ALS show significantly elevated levels of GM1a in the spinal cord. nih.gov

GM1 Gangliosidosis: A mouse model with a Glb1 mutation has been developed to mimic the chronic phenotype of human GM1 gangliosidosis, a lysosomal storage disease characterized by GM1a accumulation. nih.gov This model is used to study the pathogenesis of the disease and explore potential therapies. nih.gov

Autoimmune Models: While not as extensively detailed in the provided search results, the involvement of GM1a in T-cell function suggests that animal models of autoimmune diseases where T-cells play a central role, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, are relevant for studying the immunomodulatory roles of GM1a.

The following table summarizes the use of various animal models in GM1a research.

Animal ModelDiseaseKey Finding Related to GM1aReference
GM3 Synthase Knockout Mice-Absence of a-series gangliosides leads to deafness. nih.gov
R6/2, Q140, YAC128 MiceHuntington's DiseaseGM1a administration improves motor function and reduces mutant huntingtin. nih.govnih.gov
APP/PS1 MiceAlzheimer's DiseaseReducing GM1a accumulation decreases Aβ levels. nih.gov
ALS Mouse ModelsAmyotrophic Lateral SclerosisElevated levels of GM1a in the spinal cord. nih.gov
Glb1 Mutant MiceGM1 GangliosidosisModel for studying GM1a accumulation and disease pathogenesis. nih.gov

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are increasingly being employed to study GM1a ganglioside at a molecular level. Molecular mechanics calculations combined with NMR distance constraints have been used to investigate the conformational preferences of GM1a, revealing intramolecular hydrogen bonds that influence its three-dimensional structure. nih.gov

Bioinformatic approaches are utilized to analyze the impact of genetic mutations on proteins involved in GM1a metabolism. For instance, computational tools have been used to predict the deleterious effects of amino acid variants in the GLB1 protein, which is responsible for GM1 gangliosidosis. researchgate.net These in silico methods help in understanding the structural and functional consequences of such mutations, providing insights into disease mechanisms. researchgate.net

In Silico Modeling of Biosynthetic Pathways

In silico modeling provides a powerful approach to understanding the complex metabolic pathways leading to the synthesis of gangliosides, including GM1a. These computational methods allow researchers to simulate the step-wise action of specific enzymes and predict the resulting network of glycolipid products. nih.gov

One notable example of such an approach is the Glycologue enzyme simulator. nih.gov This tool utilizes a set of known enzymes involved in ganglioside biosynthesis to construct a reaction network. The simulation begins with a starting molecule, ceramide, and iteratively applies the enzymatic rules to predict the potential structures that can be synthesized. nih.gov The biosynthesis of gangliosides occurs in the endoplasmic reticulum and Golgi apparatus, where glycosyltransferases sequentially add monosaccharides from sugar nucleotide donors to the growing glycoconjugate. nih.gov

The model incorporates the activities of several key enzymes, including glucosyltransferases, galactosyltransferases, N-acetylgalactosaminyltransferases, and sialyltransferases, to build a network of potential products. nih.gov For instance, the synthesis of the major brain gangliosides, including GM1a, GD1a, GD1b, and GT1b, involves a common tetrasaccharide core (Galβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer). nih.gov The model can predict a network of dozens of unique glycolipid structures generated from the actions of these enzymes. nih.gov

A key advantage of in silico modeling is the ability to simulate the effects of genetic defects or altered enzyme activities. By "knocking out" specific enzymes in the model, researchers can predict how the ganglioside profile of a cell might change, providing insights into congenital disorders of ganglioside biosynthesis or altered ganglioside expression in diseases like cancer. nih.gov

Table 1: Key Enzyme Activities Included in a Glycologue In Silico Model for Ganglioside Biosynthesis

Enzyme TypeSugar TransferredLinkage ExampleRole in Pathway
GlucosyltransferaseGlucoseβ-1,4Initiates the core glycan structure on ceramide. researchgate.net
GalactosyltransferaseGalactoseβ-1,3 / β-1,4Extends the core glycan chain. nih.govresearchgate.net
N-acetylgalactosaminyltransferaseN-acetylgalactosamineβ-1,4Adds GalNAc to the growing oligosaccharide chain. nih.gov
Sialyltransferase (ST3Gal-V)N-acetylneuraminic acid (Sialic Acid)α-2,3Adds sialic acid to galactose residues. nih.gov
Sialyltransferase (ST6GalNAc-V)N-acetylneuraminic acid (Sialic Acid)α-2,6Adds sialic acid to the central GalNAc residue of GM1. nih.gov
Sialyltransferase (ST8Sia-I / GD3S)N-acetylneuraminic acid (Sialic Acid)α-2,8Adds a second sialic acid, leading to b-series and c-series gangliosides. nih.govresearchgate.net

Molecular Dynamics Simulations of GM1a Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach provides detailed, atomistic-level insights into the structure, dynamics, and interactions of GM1a ganglioside within its biological environment, such as a cell membrane. nih.govrsc.orgrsc.org

GM1a in Lipid Bilayers: MD simulations of GM1a embedded in a model lipid bilayer, such as dimyristoyl phosphatidylcholine (DMPC), reveal its specific orientation and effects on the membrane. nih.gov The simulations show that the oligosaccharide headgroup of GM1a has a defined conformation at the membrane-water interface. The three sugar residues GalNAc, Gal, and Glc tend to lie on the lipid surface, while the N-acetylneuraminic acid (NeuNAc) residue often extends out into the surrounding aqueous environment. nih.gov The conformation of the pentasaccharide headgroup is stabilized by a number of inter-residue hydrogen bonds. nih.gov The presence of GM1a can induce local ordering in the surrounding lipid molecules and water. nih.gov Furthermore, simulations show that as the concentration of GM1a increases, more hydrogen bonds form between the ganglioside molecules, leading to the formation of larger clusters. rsc.org This clustering can reduce membrane fluidity and increase the order of the lipid chains. rsc.org

GM1a-Protein Interactions: MD simulations are instrumental in elucidating the specific interactions between GM1a and various proteins. These simulations can model the binding process, identify key amino acid residues involved, and describe the conformational changes that may occur upon binding.

Cholera Toxin: The interaction between the B-subunit of Cholera toxin (CTB) and GM1a is a classic example of a high-affinity protein-carbohydrate interaction. acs.org MD simulations and computational modeling have been used to build and refine the structure of the CTB:GM1a complex. nih.gov These models accurately reproduce the interactions observed in X-ray crystallography structures, confirming the reliability of the simulation approach. nih.gov The simulations help to identify the precise binding pocket on the toxin and the critical contacts between the sugar residues of GM1a and the protein. nih.gov

Amyloid-β Peptide: The interaction between GM1a and the Amyloid-β (Aβ) peptide, which is associated with Alzheimer's disease, has been extensively studied using MD simulations. nih.gov These studies show that the oligosaccharide headgroup of GM1a can act as a scaffold for Aβ binding through specific sugar interactions. nih.gov Simulations have demonstrated that binding to GM1a can induce a conformational change in the Aβ peptide, promoting the formation of a β-hairpin motif, which is a key step in the peptide's aggregation into toxic oligomers. nih.gov The stability of Aβ dimers on the membrane surface is enhanced by peptide-peptide interactions, including salt bridges and hydrogen bonds, a process facilitated by the presence of GM1a. nih.gov

Other Proteins: The interactions of GM1a with other membrane proteins, such as aquaporin (AQP1) and the transmembrane peptide WALP23, have also been investigated. nih.govfigshare.com Atomistic simulations show that GM1a can bind to specific sites on the surface of AQP1 but may be depleted from the vicinity of WALP23. nih.govfigshare.com These studies often compare different simulation resolutions, such as all-atom and coarse-grained (CG) models (e.g., using the Martini force field), to investigate phenomena at different scales. nih.govfigshare.comresearchgate.net While CG simulations can be more computationally efficient for studying large-scale phenomena like protein-ganglioside aggregation, they may show more prevalent interactions than more detailed atomistic simulations. nih.govfigshare.com

Table 2: Summary of Findings from Molecular Dynamics Simulations of GM1a Interactions

Interacting PartnerSimulation TypeKey Findings
DMPC Lipid BilayerAll-atom MDGM1a induces local ordering of lipids; NeuNAc residue extends into the aqueous layer; sphingosine (B13886) chain folds under the sugar headgroup. nih.gov
DMPC Lipid BilayerCoarse-grained MDIncreasing GM1a concentration leads to larger clusters, reduced membrane fluidity, and increased lipid ordering. rsc.org
Cholera ToxinMonte Carlo/Energy Minimization (AMBER* force field)The model of the complex reproduces key interactions seen in the X-ray structure, validating the computational approach. nih.gov
Amyloid-β PeptideAll-atom MDGM1a acts as a scaffold for Aβ binding, inducing a conformational transition to a β-hairpin motif and promoting oligomerization. nih.gov
Aquaporin (AQP1)All-atom & Coarse-grained MDGM1a binds to specific sites on the AQP1 surface. nih.govfigshare.com
WALP23 PeptideAll-atom & Coarse-grained MDGM1a is depleted from the surface of the WALP23 peptide. nih.govfigshare.com

Preclinical and Mechanistic Insights for Therapeutic Exploration Targeting Gm1a Ganglioside

Strategies for Modulating GM1a Ganglioside Levels or Function in Experimental Systems

The concentration and function of GM1a ganglioside within the central nervous system are tightly regulated by a series of biosynthetic and catabolic enzymes. Experimental approaches have sought to influence these pathways to better understand the therapeutic potential of modulating GM1a levels.

Enzymatic Modulation in Metabolic Pathways

Conversely, targeted disruption of enzymes in competing pathways can lead to an upregulation of GM1a. A notable example is the elimination of GD3 synthase. This enzyme directs the metabolic flow towards the b-series gangliosides. In a mouse model of Alzheimer's disease, the elimination of GD3 synthase resulted in an upregulation of GM1a and GD1a ganglioside levels, which was associated with a reduction in amyloid plaque load and improved memory. mdpi.com This highlights the potential of redirecting metabolic pathways to enhance the levels of beneficial gangliosides like GM1a.

Enzymatic Target Modulation Strategy Experimental Model Observed Effect on GM1a Reference
Ceramide glucosyltransferase (GlcCerS)Inhibition (Substrate Reduction Therapy)Neonatal mice (β-gal-/-)Reduced GM1a content frontiersin.org
GD3 synthaseGene knockoutMouse model of Alzheimer's diseaseIncreased GM1a levels mdpi.com
β-1,4-N-acetyl-galactosaminyl transferase 1 (GM2 synthase)Reduced expressionMouse model of Juvenile Neuronal Ceroid LipofuscinosisDecreased GM1a levels mdpi.com

Gene-Based Approaches to Alter GM1a Expression in Models

Gene therapy has emerged as a powerful tool to correct genetic defects that lead to aberrant GM1a ganglioside metabolism, particularly in the context of lysosomal storage disorders like GM1 gangliosidosis. This inherited neurodegenerative disease is caused by a deficiency in the lysosomal enzyme β-galactosidase, leading to the toxic accumulation of GM1a. ntsad.org

Preclinical studies have demonstrated the efficacy of using adeno-associated viral (AAV) vectors to deliver a functional copy of the GLB1 gene, which encodes for β-galactosidase. ntsad.orgnih.govmedrxiv.org Intravenous administration of AAV9 vectors carrying the GLB1 gene in mouse and feline models of GM1 gangliosidosis has resulted in widespread distribution of the enzyme in the central nervous system, a significant reduction in GM1a ganglioside accumulation, decreased neuronal damage, and an extension of lifespan. frontiersin.orgntsad.org These studies underscore the potential of gene therapy to restore normal GM1a metabolism and ameliorate disease progression. ntsad.org

Gene Therapy Approach Vector Target Gene Disease Model Key Findings Reference
Gene replacementAdeno-associated virus (AAV9)GLB1 (encoding β-galactosidase)Mouse and feline models of GM1 gangliosidosisRestored β-galactosidase activity, reduced GM1a accumulation, improved neurological outcomes. frontiersin.orgntsad.orgnih.govmedrxiv.org

Exogenous Administration in Preclinical Models (Mechanistic Studies)

The direct administration of GM1a ganglioside has been extensively studied in various preclinical models of neurological injury and neurodegeneration to elucidate its mechanisms of action. These studies have consistently demonstrated the neuroprotective and neurorestorative properties of exogenous GM1a. nih.gov

In models of Parkinson's disease, for instance, systemic administration of GM1a has been shown to protect dopaminergic neurons from neurotoxin-induced damage. nih.gov Mechanistically, GM1a is believed to exert its effects by modulating a variety of cellular processes. It has been shown to enhance the release of neurotransmitters, regulate the activity of ion channels, and influence signal transduction pathways. nih.gov For example, GM1a can enhance depolarization-induced Ca2+ influx into synaptosomes, a mechanism underlying the increased release of acetylcholine. nih.gov Furthermore, in models of ischemic injury, early administration of GM1a has been found to reduce neuronal damage and improve functional recovery. nih.gov An orally active GM1 analogue, LIGA20, has also shown promise in reducing infarct volume and behavioral impairment after focal cerebral ischemia. nih.gov

Preclinical Model Administration Route Observed Mechanistic Effects Reference
Parkinson's Disease (MPTP-induced)SystemicProtection of dopaminergic neurons, restoration of dopamine pathway. mdpi.com
Ischemic StrokeSystemicReduction of neuronal damage, improved functional recovery. nih.gov
Cognitively impaired geriatric ratsIntraperitonealImproved spatial learning and memory. nih.gov
Cortical synaptosomes (mouse brain)In vitroInduced neurotransmitter release. nih.gov

Development of GM1a Ganglioside-Derived Mimetics and Analogs for Mechanistic Probes

The therapeutic potential of GM1a is somewhat limited by its physicochemical properties, which can hinder its ability to cross the blood-brain barrier. This has led to the development of mimetics and analogs designed to retain the bioactive properties of GM1a while possessing improved pharmacological characteristics.

Oligosaccharide Moiety as a Bioactive Component

A significant breakthrough in understanding the mechanism of GM1a action was the discovery that its oligosaccharide portion is the primary bioactive component. nih.govunimi.it This hydrophilic headgroup is responsible for the neurotrophic and neuroprotective effects previously attributed to the entire ganglioside molecule. nih.govunimi.it

Studies have shown that the GM1a oligosaccharide (GM1-OS) can interact with plasma membrane components, such as the TrkA receptor, to modulate intracellular signaling cascades that support neuronal differentiation, protection, and repair. nih.gov In preclinical models of Parkinson's disease, systemic administration of GM1-OS has been shown to promote the survival of dopaminergic neurons, clear α-synuclein aggregates, and normalize dopamine levels, leading to a recovery of motor function. nih.gov Importantly, GM1-OS has demonstrated the ability to prevent both spontaneous and prion-like aggregation of α-synuclein in vitro, further highlighting its therapeutic potential.

Exploration of Brain-Permeable Derivatives in Preclinical Research

To overcome the challenge of delivering GM1a and its derivatives to the central nervous system, researchers are exploring the development of brain-permeable analogs. One such example is the synthetic peptide AmyP53, which was designed to mimic the ganglioside-binding domains of amyloid-beta and α-synuclein. nih.gov This "adaptive peptide" can interact with various brain gangliosides, including GM1a, and has shown therapeutic efficacy in preclinical models of Parkinson's disease by competitively inhibiting the formation of toxic α-synuclein oligomers. nih.gov The intranasal administration of AmyP53 suggests a potential non-invasive delivery route to the brain. nih.gov

The development of such brain-penetrant mimetics represents a promising avenue for harnessing the therapeutic benefits of GM1a for a range of neurodegenerative disorders.

Mechanistic Studies on Neuroprotective and Neurotrophic Effects in Preclinical Models

GM1a ganglioside, a sialic acid-containing glycosphingolipid abundant in the central nervous system, has demonstrated significant neuroprotective and neurotrophic properties in a variety of preclinical models. These effects are attributed to its multifaceted interactions with neuronal membranes and modulation of key cellular signaling pathways.

Mitigating Neuronal Damage and Supporting Regeneration

Preclinical research has elucidated several mechanisms through which GM1a ganglioside mitigates neuronal damage and fosters a supportive environment for regeneration. GM1a plays a direct role in fundamental neuronal processes, including cell differentiation, neuritogenesis (the outgrowth of neurites), and neuroregeneration. nih.gov It has been shown to accelerate neurite outgrowth and inhibit neuronal apoptosis, thereby preventing neuronal functional decay. nih.gov

One of the key mechanisms underlying these effects is the activation of neurotrophic factor signaling cascades. nih.gov For instance, GM1a treatment has been shown to reverse defeat stress-induced reduction of social interaction in mice by activating this signaling pathway. nih.gov Furthermore, GM1a enhances the effects of nerve growth factor (NGF) by promoting the autophosphorylation and dimerization of its receptor, TrkA.

At the cellular level, GM1a contributes to the maintenance of neuronal health by enhancing mitochondrial activity and modulating glucose metabolism in astrocytes, which in turn provides neuroprotection against excitotoxic insults. nih.gov It also influences dopamine-mediated signaling by promoting the regeneration of dopaminergic neurons. nih.gov The interaction of GM1a with calcium ions (Ca²⁺) is another potential mechanism, as the anionic structure of its sialic acid residue can bind Ca²⁺, which is crucial for activating neuronal differentiation and development. nih.gov

The following table summarizes key preclinical findings on the neuroprotective and regenerative effects of GM1a ganglioside.

Preclinical ModelKey Findings on Neuroprotection and Regeneration
In vitro cell culturesAttenuated cell death in neural stem cells exposed to anesthetic drugs. nih.gov
Rodent models of neurotoxicityShowed beneficial effects against ketamine-induced neurotoxicity. nih.gov
Primary cortical astrocyte culturesModulated glucose metabolism, enhanced mitochondrial activity, and provided neuroprotection against glutamate excitotoxicity. nih.gov
Mouse model of social defeat stressReversed stress-induced behavioral deficits through activation of neurotrophic factor signaling. nih.gov

Preventing Protein Aggregation (e.g., α-Synuclein)

A hallmark of several neurodegenerative diseases, such as Parkinson's disease, is the abnormal aggregation of proteins like α-synuclein. Preclinical studies have highlighted the potential of GM1a ganglioside in counteracting this pathological process.

In rodent models of Parkinson's disease based on α-synuclein pathology, both intraperitoneal and intranasal administration of GM1a have been shown to reduce intracellular levels of α-synuclein. nih.gov This reduction in protein aggregation is associated with an increase in the content of tyrosine hydroxylase, a key enzyme in dopamine synthesis, within the substantia nigra, a brain region critically affected in Parkinson's disease. nih.gov

The table below details preclinical research findings on the impact of GM1a on α-synuclein aggregation.

Preclinical ModelKey Findings on α-Synuclein Aggregation
α-Synuclein-based rodent models of Parkinson's DiseaseIntraperitoneal and intranasal infusion of GM1a reduced intracellular α-synuclein levels. nih.gov
α-Synuclein-based rodent models of Parkinson's DiseaseIncreased the content of the dopaminergic marker tyrosine hydroxylase in the substantia nigra. nih.gov

Immunomodulatory Potential in Experimental Autoimmune Conditions

Beyond its neuroprotective roles, GM1a ganglioside exhibits immunomodulatory properties that have been investigated in experimental models of autoimmune diseases. These studies suggest that GM1a can influence the inflammatory cascades that contribute to tissue damage in these conditions.

In a preclinical model of autoimmune diabetes, the non-obese diabetic (NOD) mouse, administration of GM1a was found to modulate the expression of pro-inflammatory cytokines. nih.gov Specifically, it reduced the levels of interleukin-12 (IL-12), interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov This modulation of the cytokine profile was associated with a reduction in the inflammatory infiltrate in the pancreas and a consequent decrease in the incidence of diabetes. nih.gov

Furthermore, research indicates that gangliosides, including GM1a, are important modulators of microglia inflammatory responses. nih.gov Exogenous administration of GM1a has been shown to decrease inflammatory responses in microglia both in vitro and in vivo. nih.gov These anti-inflammatory effects could be therapeutically beneficial in neuroinflammatory conditions. nih.gov The sialic acid residue and the lipid tail of the GM1a molecule appear to be crucial for these anti-inflammatory activities. nih.gov Increasing endogenous ganglioside levels has also been shown to dampen microglial inflammatory responses. nih.gov

The following table summarizes the immunomodulatory effects of GM1a observed in experimental autoimmune models.

Experimental Autoimmune ModelKey Immunomodulatory Findings
Non-obese diabetic (NOD) miceReduced the expression of pro-inflammatory cytokines (IL-12, IFN-γ, TNF-α, IL-1β). nih.gov
Non-obese diabetic (NOD) miceDecreased inflammatory infiltrate in pancreatic islets. nih.gov
In vitro and in vivo models of microglial activationDecreased inflammatory microglia responses. nih.gov

Unresolved Questions and Future Directions in Gm1a Ganglioside Research

Elucidating the Full Spectrum of GM1a Ganglioside Lipid Raft Interactions and Functional Consequences

GM1a is a key organizer of lipid rafts, which are dynamic, nanoscale membrane microdomains enriched in sphingolipids and cholesterol. These platforms are crucial for the spatial and temporal regulation of signal transduction. While it is established that GM1a helps stabilize these domains, the complete repertoire of its interactions and their precise functional outcomes are yet to be fully mapped.

Future research must focus on identifying the complete interactome of GM1a within these rafts. It is known that GM1a can directly or indirectly influence the function of various membrane proteins, including receptors and ion channels. For instance, GM1a can modulate the activity of G protein-coupled receptors, such as the serotonin-1A receptor, through interactions with their sphingolipid binding domains. nih.gov Furthermore, the interaction of GM1a with transmembrane proteins like plasmolipin can trigger a "conformational wave" that propagates across the membrane, influencing intracellular signaling. mdpi.com Advanced proteomic and lipidomic approaches are needed to systematically identify all protein and lipid partners of GM1a in a cell-type-specific manner.

A significant unresolved question is how the clustering of GM1a within lipid rafts dictates its functional properties. The concentration of GM1a can influence the formation of GM1a-rich gel phase microdomains within the larger lipid raft structure. mdpi.comnih.gov This clustering is thought to be essential for some of its roles, including its ability to act as a receptor for cholera toxin and its involvement in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govmdpi.com Understanding the dynamic regulation of GM1a clustering and its impact on the recruitment and activation of signaling molecules is a critical area for future studies. High-resolution imaging techniques, such as atomic force microscopy, have shown that GM1a can form domains as small as 50-150 nm in model membranes, and further in situ studies are needed to visualize these dynamics in living cells. nih.gov

Table 1: Investigated Interactions of GM1a in Lipid Rafts

Interacting Molecule Type of Interaction Functional Consequence
Cholera Toxin B subunit High-affinity binding to the glycan headgroup Toxin internalization
Amyloid-β peptide Binds to GM1a clusters Promotes amyloid fibril formation
Serotonin-1A Receptor Interaction with sphingolipid binding domain Modulation of receptor function
Plasmolipin Interaction with extracellular loop Triggers a transmembrane conformational wave
Tropomyosin receptor kinase A (TrkA) Modulation of receptor dimerization and activation Potentiation of neurotrophin signaling

Understanding the Impact of Ceramide Heterogeneity on GM1a Ganglioside Function

The ceramide moiety of GM1a, consisting of a sphingosine (B13886) base and a fatty acid chain, is not a single entity but rather a heterogeneous collection of different molecular species. This structural variability, particularly in the length and degree of saturation of the acyl chain, has profound implications for the physicochemical properties and biological functions of GM1a. mdpi.com

A key area for future research is to systematically dissect how specific ceramide structures influence GM1a's function. For example, the length of the acyl chain can affect the critical micellar concentration of GM1a by orders of magnitude, which in turn influences its behavior in aqueous environments and its partitioning into membrane domains. uni-muenchen.de Studies using GM1a species with defined ceramide structures have shown that the acyl chain length and saturation are critical determinants of its subcellular trafficking. nih.gov Specifically, a saturated acyl chain of at least 14 carbons directs GM1a to the lysosome, while unsaturated acyl chains can alter its sorting into recycling or retrograde transport pathways. nih.gov

Further investigation is needed to understand how this ceramide-dependent sorting impacts cellular signaling and metabolism in different cell types. For instance, does the ceramide structure of GM1a in a neuron dictate its ability to modulate synaptic plasticity, while in a glial cell, it might influence inflammatory responses? The development of analytical techniques with higher sensitivity and resolution is crucial for profiling the exact ceramide composition of GM1a in specific cell populations and even in distinct subcellular compartments.

Table 2: Influence of Ceramide Structure on GM1a Properties

Ceramide Feature Impact on Physicochemical Properties Functional Consequence
Acyl chain length Alters critical micellar concentration Affects partitioning into membrane domains
Acyl chain saturation Influences membrane packing and fluidity Directs sorting to lysosomal vs. recycling pathways

Detailed Characterization of GM1a Ganglioside Trafficking and Turnover in Specific Cell Types

GM1a is synthesized in the Golgi apparatus and transported to the plasma membrane through vesicular trafficking. uni-muenchen.de Its eventual fate involves internalization via endocytosis and degradation in the lysosomes. nih.govyoutube.com While this general pathway is understood, a detailed, quantitative, and comparative understanding of GM1a trafficking and turnover in different cell types, such as various neuronal and glial populations, is lacking.

Future research should aim to elucidate the specific molecular machinery that governs the transport of GM1a-containing vesicles to their correct destinations. Are there specific sorting receptors or adaptor proteins that recognize GM1a, perhaps in a ceramide-dependent manner, and package it into distinct transport vesicles? Furthermore, the regulation of GM1a turnover is a critical aspect that needs more attention. The balance between synthesis, recycling, and degradation determines the steady-state levels of GM1a on the cell surface, which is crucial for its function. The half-life of gangliosides can vary significantly, and understanding the factors that control this in different cellular contexts is a key unresolved question. nih.gov

Investigating the trafficking and turnover of GM1a in polarized cells like neurons is particularly important. How is GM1a differentially targeted to axonal versus dendritic membranes, and how does this polarized distribution contribute to neuronal function? Advanced live-cell imaging techniques combined with genetic and pharmacological perturbations will be instrumental in answering these questions.

Exploring Novel GM1a Ganglioside-Mediated Signaling Pathways

GM1a is well-known for its role in modulating neurotrophin signaling. It interacts with and potentiates the activity of the TrkA receptor for nerve growth factor (NGF) and is also involved in the signaling of the glial cell line-derived neurotrophic factor (GDNF) through the GFRα1-Ret receptor complex. uni-muenchen.demedrxiv.orgnih.gov These interactions are fundamental to neuronal survival, differentiation, and plasticity. lipotype.com

However, it is likely that GM1a participates in a broader range of signaling pathways than is currently appreciated. A key future direction is the unbiased discovery of novel protein interactors of GM1a that are involved in signal transduction. Photoaffinity labeling with GM1a analogs, combined with mass spectrometry-based proteomics, has the potential to identify new binding partners. nih.gov For instance, GM1a has been implicated in the regulation of calcium homeostasis, which is a ubiquitous second messenger involved in countless cellular processes. lipotype.com The precise mechanisms by which GM1a influences calcium channels and pumps are not fully understood.

Furthermore, the neuroprotective effects of GM1a extend beyond neurotrophin signaling. It has been shown to prevent the aggregation of α-synuclein, a protein implicated in Parkinson's disease, by stabilizing its non-amyloidogenic conformation. nih.gov Exploring the detailed molecular basis of this interaction and whether GM1a influences the aggregation of other disease-related proteins is a promising avenue of research.

Integrative 'Omics' Approaches to GM1a Ganglioside Biology

The advent of high-throughput 'omics' technologies offers a powerful toolkit for a systems-level understanding of GM1a biology. To date, the application of these approaches specifically to GM1a has been limited, representing a significant area for future exploration.

Lipidomics can provide a comprehensive profile of the different molecular species of GM1a, including variations in the ceramide backbone, in different tissues, cells, and subcellular compartments under various physiological and pathological conditions. mdpi.com Shotgun mass spectrometry-based lipidomics is a promising technique for the quantitative analysis of gangliosides. uni-muenchen.de

Proteomics can be employed to identify the full spectrum of proteins that interact with GM1a in its native membrane environment. nih.gov Techniques such as co-immunoprecipitation using GM1a-specific antibodies followed by mass spectrometry can reveal novel binding partners and shed light on the composition of GM1a-containing signaling platforms.

Integrative multi-omics approaches , combining data from genomics, transcriptomics, proteomics, and lipidomics, will be crucial for building a holistic model of GM1a function. mdpi.comnih.govresearchgate.net For example, in GM1 gangliosidosis, a lysosomal storage disease caused by a deficiency in the enzyme that degrades GM1a, multi-omics studies could reveal the downstream consequences of GM1a accumulation on various cellular pathways and identify novel therapeutic targets. nih.gov

Advanced Bioengineering and Synthetic Glycobiology for GM1a Ganglioside Analogs

The chemical synthesis of complex molecules like GM1a has historically been a significant challenge. However, recent advances in chemoenzymatic synthesis and synthetic glycobiology are paving the way for the creation of a wide array of GM1a analogs. nih.gov These engineered molecules are invaluable tools for dissecting the structure-function relationships of GM1a and for developing novel therapeutic agents.

A key future direction is the systematic synthesis and biological evaluation of GM1a analogs with specific modifications to both the glycan headgroup and the ceramide tail. mdpi.com For example, modifying the sialic acid residue could alter its binding properties to various proteins, while creating analogs with homogeneous and specifically modified ceramide chains can help to precisely determine the role of the lipid moiety in its biological activities. mdpi.com

Furthermore, the development of GM1a mimetics and derivatives with improved pharmacological properties is a promising therapeutic strategy. For instance, LIGA-20, an analog of GM1a that can cross the blood-brain barrier, has shown therapeutic potential in models of Parkinson's disease. The design and synthesis of multivalent GM1a analogs, which present multiple GM1a glycan headgroups, have been shown to be potent inhibitors of cholera toxin binding. Future bioengineering efforts could focus on creating GM1a analogs with enhanced neurotrophic or anti-amyloidogenic properties for the treatment of neurodegenerative diseases.

Table 3: Compound Names Mentioned

Compound Name
GM1a Ganglioside
Cholesterol
Plasmolipin
Serotonin
Amyloid-β
Cholera Toxin
Sphingomyelin
Tropomyosin receptor kinase A (TrkA)
Nerve growth factor (NGF)
Glial cell line-derived neurotrophic factor (GDNF)
GDNF receptor α1 (GFRα1)
RET proto-oncogene
α-synuclein
LIGA-20
N-acetylneuraminic acid
Sphingosine
Dioleoylphosphatidylcholine (DOPC)
Palmitoylsphingomyelin (PSM)
Dipalmitoylphosphatidylcholine (DPPC)
Miglustat

Q & A

Q. What structural features of GM1a ganglioside are critical for its interaction with bacterial toxins, and how do these inform experimental design?

GM1a’s oligosaccharide core (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glc) is essential for binding ligands like cholera toxin and E. coli LT-IIc. However, the ceramide moiety (sphingosine and fatty acid chain length) also modulates binding affinity. For example, murine macrophage GM1a with C16/C24 fatty acids enhances LT-IIc binding compared to bovine neural GM1a (C18 chains) due to altered carbohydrate orientation . When designing toxin-binding assays, researchers should:

  • Source GM1a from relevant tissues (e.g., macrophages for immune studies).
  • Validate ceramide composition via mass spectrometry to avoid interspecies variability.
  • Use TLC or ELISA to confirm ganglioside purity and ligand specificity .

Q. What methodologies are recommended for synthesizing GM1a ganglioside analogs with functional modifications?

GM1a synthesis employs enzymatic and chemoenzymatic strategies:

  • Enzymatic extension : Start with a ceramide or sphingoid backbone, then sequentially add sugars using glycosyltransferases (e.g., β1-3 galactosyltransferase for Galβ1-3GalNAc linkage) .
  • Neighboring group participation : For stable 1,2-trans linkages, protect the C-2 hydroxyl of donors with ester groups to form dioxolenium ion intermediates .
  • Click chemistry : Modify GM1a’s oligosaccharide with terminal azides or alkynes (e.g., GM1a-β-N3) for bioorthogonal labeling in live-cell imaging .

Q. How does GM1a’s ceramide composition influence its role in immune cell signaling?

GM1a in murine macrophages (C16/C24 ceramides) enhances interactions with Toll-like receptors (TLRs), such as TLR4, which regulates LPS-induced inflammatory responses. In contrast, neural GM1a (C18 ceramides) lacks this immunomodulatory capacity. To study immune signaling:

  • Isolate GM1a from target cell types (e.g., RAW264.7 macrophages ).
  • Use knockout models (e.g., TLR4-deficient mice) to dissect ganglioside-receptor crosstalk .

Advanced Research Questions

Q. How can conflicting data on GM1a’s ligand-binding specificity be resolved?

Discrepancies arise from structural heterogeneity (e.g., ceramide chain length, sialic acid presence) and assay conditions. For example:

  • LT-IIc binds murine GM1a but not GM2, despite shared oligosaccharide sequences, due to ceramide-driven carbohydrate accessibility .
  • Neu5Acα2-3Galβ1-4Glc is critical for cholera toxin binding, but ceramide length affects surface clustering .
    Methodological solutions :
  • Standardize GM1a sources and characterize ceramide profiles via LC-MS .
  • Use surface plasmon resonance (SPR) to quantify binding kinetics under controlled lipid bilayer conditions .

Q. What advanced techniques are used to simulate GM1a biosynthesis pathways and metabolic perturbations?

Computational tools like Glycologue model ganglioside biosynthesis by encoding monosaccharides (Glc, Gal, Neu5Ac, GalNAc) and glycosyltransferases. For GM1a (Lb3Vb4[Sa3]Lb4GbT in Glycologue notation):

  • Input enzyme activities (e.g., β1-4 GalNAc transferase) to predict pathway flux .
  • Integrate disease mutations (e.g., lysosomal storage disorders) to simulate GM1a accumulation or degradation .
  • Validate predictions with CRISPR-edited cell lines (e.g., GM1a/GD1b synthase overexpression in neuroblastoma cells ).

Q. How does GM1a overexpression alter cancer cell behavior, and what mechanistic insights can be derived?

Overexpressing GM1a/GD1b synthase in IMR32 neuroblastoma cells increases GM1a and GD1b levels by 5-fold, promoting:

  • Reduced proliferation via EGFR internalization.
  • Enhanced neurite outgrowth through TrkA signaling .
    Experimental approaches :
  • Use Western blotting with anti-GM1a/GD1b synthase antibodies to confirm overexpression.
  • Combine siRNA knockdown and lipid raft isolation to map GM1a’s role in membrane microdomains .

Q. What are the challenges in analyzing GM1a’s interaction with CD4/CD8 receptors in T cells?

GM1a’s ceramide heterogeneity (e.g., d18:1-22:0 in CD8+ cells) complicates receptor binding studies. Key findings:

  • CD4+ cells prefer GM3/GM1a with sialylated termini (Siaα2-3Galβ1-4Glc).
  • CD8+ cells favor GM1b/GA1 (Galβ1-3GalNAcβ1-4Galβ1-4Glc) .
    Strategies :
  • Perform LC-MS/MS to correlate ceramide profiles (e.g., C24:1 vs. C22:0) with receptor affinity.
  • Use glycan arrays to screen GM1a variants against recombinant CD4/CD8 .

Methodological Resources

  • Synthesis protocols : Refer to Koeller & Wong (2000) for one-pot enzymatic strategies .
  • Binding assays : Follow Vyas et al. (2001) for GD1a/GM1a functional studies .
  • Computational modeling : Use Glycologue’s abbreviated notation (L3Vb4[S3]L4GT) for pathway simulations .

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